molecular formula C18H16N2O4S2 B2521999 (E)-2,5-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-3-carboxamide CAS No. 1173308-05-8

(E)-2,5-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-3-carboxamide

Cat. No. B2521999
CAS RN: 1173308-05-8
M. Wt: 388.46
InChI Key: YLPOYKXYRFYKJR-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2,5-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-3-carboxamide is a useful research compound. Its molecular formula is C18H16N2O4S2 and its molecular weight is 388.46. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Reactivity

(E)-2,5-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-3-carboxamide showcases a versatile chemical structure, allowing for various reactions and the formation of complex compounds. It's an essential component in synthesizing new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives with thiazolo(3,2-a)benzimidazole moiety, demonstrating its utility in creating diverse molecular structures (Farag et al., 2011). Moreover, its reactivity was utilized in the preparation of N-(1-Naphthyl)furan-2-carboxamide, later oxidized to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole, a compound demonstrating significant electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).

Therapeutic Potentials

The compound has been involved in synthesizing derivatives with biological and therapeutic relevance. For instance, 3-(5-3-methyl-5-[(3-methyl-7-5-[2-(aryl)-4-oxo-1,3-thiazolan-3-yl]-1,3,4-thiadiazol-2-ylbenzo[b]furan-5-yl)methyl]benzo[b]furan-7-yl-1,3,4-thiadiazol-2-yl)-2-(aryl)-1,3-thiazolan-4-one derivatives displayed nematicidal activity against Ditylenchus myceliophagus and Caenorhabditis elegans, along with antibacterial activity against various bacterial strains (Reddy et al., 2010). Moreover, benzo[d]thiazole-2-carboxamide derivatives, designed based on this compound, showed promising cytotoxic activities against cancer cell lines, hinting at their potential as epidermal growth factor receptor inhibitors with reduced nonspecific toxicity (Zhang et al., 2017).

properties

IUPAC Name

2,5-dimethyl-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-5-8-20-15-7-6-13(26(4,22)23)10-16(15)25-18(20)19-17(21)14-9-11(2)24-12(14)3/h1,6-7,9-10H,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPOYKXYRFYKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.